(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate
Overview
Description
(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate is a complex organic compound that features multiple functional groups, including tert-butyl esters and a bis(tert-butoxycarbonyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Formation of the Ester: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or starting materials to ensure the (S)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.
Purification processes: Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate can undergo various chemical reactions:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Deprotection: The Boc groups can be removed using acids like trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (HCl), or bases (NaOH).
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acids.
Deprotection: Yields the free amine.
Substitution: Forms substituted amines or amides.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protecting Group Chemistry: The Boc group is widely used for protecting amines during multi-step organic synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes by modifying the structure of peptides.
Protein Engineering: Helps in the design of novel proteins with specific functions.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the attachment of drugs to targeting molecules like antibodies.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate depends on its application:
Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.
Enzyme Inhibition: Modifies the active site of enzymes, preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
(S)-1-tert-Butyl 2-amino-5-methylpentanedioate: Similar structure but lacks the bis(tert-butoxycarbonyl)amino group.
(S)-1-tert-Butyl 5-methyl 2-amino-pentanedioate: Similar but with different protecting groups.
Uniqueness
Multiple Protecting Groups: The presence of bis(tert-butoxycarbonyl)amino groups provides enhanced stability and selectivity in reactions.
Chirality: The (S)-configuration is crucial for its specific applications in asymmetric synthesis and biological activity.
This article provides a comprehensive overview of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c1-18(2,3)27-15(23)13(11-12-14(22)26-10)21(16(24)28-19(4,5)6)17(25)29-20(7,8)9/h13H,11-12H2,1-10H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNYAGHJQJIHJC-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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